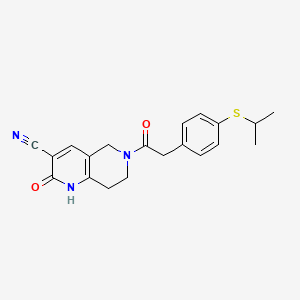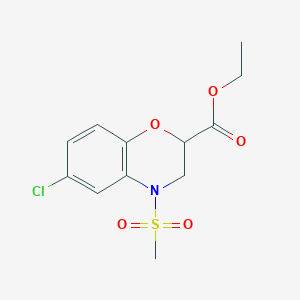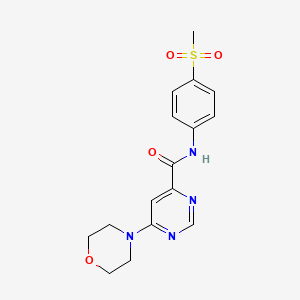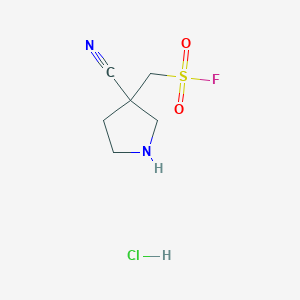
(3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride is a chemical compound with the molecular formula C6H9FN2O2S·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains both a cyano group and a methanesulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the cyano and methanesulfonyl fluoride groups. One common method involves the reaction of 3-cyanopyrrolidine with methanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent reaction conditions would be critical to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonyl fluoride group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and fluoride ion.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary or secondary amines, thiols, and alcohols in the presence of a base like sodium hydride or potassium carbonate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation and Reduction: Reducing agents like lithium aluminum hydride or oxidizing agents like potassium permanganate.
Major Products Formed
Nucleophilic substitution: Substituted pyrrolidine derivatives.
Hydrolysis: Methanesulfonic acid and fluoride ion.
Oxidation and Reduction: Corresponding amines or carboxylic acids.
Scientific Research Applications
(3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies involving enzyme inhibition, particularly those enzymes that interact with sulfonyl fluoride groups.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride involves its interaction with biological targets, particularly enzymes. The methanesulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic residues in the active site of enzymes, thereby inhibiting their activity. This mechanism is similar to that of other sulfonyl fluoride-based inhibitors, which are known to target serine proteases and other enzymes with nucleophilic active sites.
Comparison with Similar Compounds
Similar Compounds
- (3-Cyanopyrrolidin-3-yl)methanesulfonyl chloride
- (3-Cyanopyrrolidin-3-yl)methanesulfonyl bromide
- (3-Cyanopyrrolidin-3-yl)methanesulfonyl iodide
Uniqueness
(3-Cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride is unique due to the presence of the fluoride group, which imparts distinct reactivity compared to its chloride, bromide, and iodide counterparts. The fluoride group is less prone to hydrolysis and can form stronger bonds with biological targets, making it a valuable tool in enzyme inhibition studies.
Properties
IUPAC Name |
(3-cyanopyrrolidin-3-yl)methanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9FN2O2S.ClH/c7-12(10,11)5-6(3-8)1-2-9-4-6;/h9H,1-2,4-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRAUBUWPIRMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(CS(=O)(=O)F)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyanobutyl)-2-[(5-cyanopyridin-2-yl)(methyl)amino]acetamide](/img/structure/B2750354.png)
![3-[(Cyclopent-3-en-1-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2750358.png)
![Benzo[d]thiazol-2-yl(3-(methylthio)pyrrolidin-1-yl)methanone](/img/structure/B2750360.png)

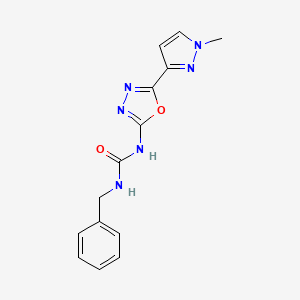
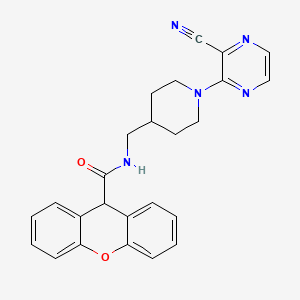
![N-(2,5-dichlorophenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2750365.png)
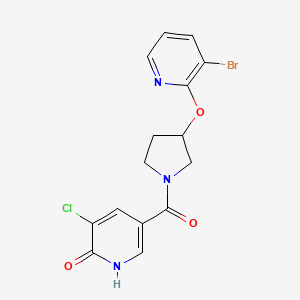
![2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2750367.png)
![13-chloro-5-(4-chloro-1-ethylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2750369.png)
